molecular formula C15H19BF3NO3 B13043744 Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]-

Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]-

Cat. No.: B13043744
M. Wt: 329.12 g/mol
InChI Key: CLMKYWZRTCGYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]- is a complex organic compound that features a boron-containing dioxaborolane ring and a trifluoromethyl-substituted phenyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]- typically involves the following steps:

    Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under dehydrating conditions.

    Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with acetamide: The final step involves coupling the dioxaborolane and trifluoromethyl-substituted phenyl intermediate with acetamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or borate esters.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Boronic acids, borate esters.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug design and development, especially in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of this compound largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boron center facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that can destroy cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the dioxaborolane ring and trifluoromethyl group.

    Trifluoromethylbenzene: Lacks the boron-containing dioxaborolane ring.

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but without the trifluoromethyl group.

Uniqueness

The presence of both the dioxaborolane ring and the trifluoromethyl group in acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]- makes it unique. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C15H19BF3NO3

Molecular Weight

329.12 g/mol

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H19BF3NO3/c1-9(21)20-12-7-6-10(15(17,18)19)8-11(12)16-22-13(2,3)14(4,5)23-16/h6-8H,1-5H3,(H,20,21)

InChI Key

CLMKYWZRTCGYJS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.